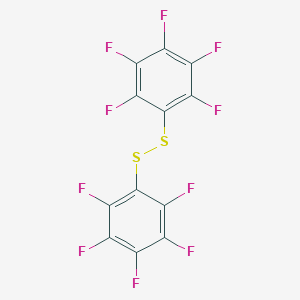

Bis(pentafluorophenyl) disulfide

Description

Bis(pentafluorophenyl) disulfide (C₁₂F₁₀S₂) is a fluorinated diaryl disulfide characterized by two pentafluorophenyl groups linked via a disulfide (-S-S-) bond. Its synthesis often yields a mixture of cis- and trans-isomers, with the trans-conformation predominating under oxidative fluorination conditions . The electron-withdrawing nature of the pentafluorophenyl substituents imparts unique reactivity, enabling applications in radical chemistry, asymmetric synthesis, and organocatalysis. For instance, it acts as a hydrogen abstractor and electron acceptor in radical-mediated reactions and serves as a precursor for chiral thio-substituted bipyridines .

Properties

CAS No. |

1494-06-0 |

|---|---|

Molecular Formula |

C12F10S2 |

Molecular Weight |

398.2 g/mol |

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)disulfanyl]benzene |

InChI |

InChI=1S/C12F10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |

InChI Key |

DVDJHJDHPBSYTN-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)SSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)SSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the aryl rings critically influence the electronic, steric, and redox properties of diaryl disulfides. Below is a comparative analysis of key compounds:

Physical and Chemical Stability

- Thermal Stability : Fluorinated disulfides generally exhibit higher thermal stability. For instance, this compound remains stable under oxidative fluorination conditions (up to 100°C), whereas bis(4-nitrophenyl) disulfide degrades under similar conditions .

- Solubility : The -C₆F₅ groups enhance solubility in fluorinated solvents but reduce compatibility with polar aprotic solvents compared to bis(4-methoxyphenyl) disulfide .

Research Findings and Industrial Relevance

- Catalysis: this compound is integral to organocatalytic systems, enabling efficient radical chain reactions in polymer self-healing and olefin polymerization when combined with pentafluorophenyl boranes .

- Structural Insights : X-ray crystallography of related disulfides (e.g., N,N′-(disulfanediyldi-2,1-phenylene)di(6′-methylpyridine)-2-carboxamide) reveals that steric bulk and substituent electronegativity dictate conformational preferences, supporting the trans-dominance observed in this compound .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : Pentafluorophenyl lithium reacts with elemental sulfur (S₈) to form a lithium thiolate intermediate. The ring-opening of S₈ generates a polysulfide chain, which is subsequently reduced by additional equivalents of the lithium reagent.

-

Disulfide Formation : Protonation of the intermediate, typically using aqueous HCl, yields the final disulfide product.

The stoichiometric ratio of pentafluorophenyl lithium to sulfur is critical. A 2:1 molar ratio ensures complete consumption of sulfur while minimizing side reactions such as over-reduction to thiols.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Temperature | −78°C to 25°C | Higher yields at lower temperatures |

| Solvent | THF | Enhances solubility of intermediates |

| Reaction Time | 12–24 hours | Prolonged stirring ensures completion |

| Workup | Aqueous HCl quench | Prevents oxidative degradation |

Under these conditions, yields typically range from 65% to 70%, with purity exceeding 95% after column chromatography.

Alternative Methods and Comparative Analysis

While the lithium-sulfur route dominates literature reports, alternative strategies have been explored to address scalability and safety concerns.

Radical Recombination Pathways

The CiNii Research study highlights the role of this compound as an electron acceptor in radical-mediated reactions. While this property is primarily exploitable in downstream applications, it suggests that radical recombination of pentafluorobenzenethiyl radicals (C₆F₅S- ) could theoretically yield the disulfide:

However, generating and stabilizing such radicals under synthetic conditions remains technically challenging, limiting the practicality of this approach.

Industrial-Scale Production Considerations

Scaling the lithium-sulfur method necessitates addressing several critical factors:

Solvent Selection and Recovery

THF, while effective in laboratory settings, poses flammability risks at scale. Alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) offer improved safety profiles and easier recovery via distillation.

Byproduct Management

The formation of lithium polysulfide byproducts requires efficient separation techniques. Centrifugation or filtration through celite is employed to isolate the disulfide, followed by recrystallization from hexane/ethyl acetate mixtures to achieve >99% purity.

Q & A

Q. What are the common synthetic routes for Bis(pentafluorophenyl) disulfide, and how is its purity validated?

this compound is typically synthesized via oxidative coupling of pentafluorothiophenol derivatives. A documented method involves reacting phenylsilane with triethylsilyl chloride in the presence of zinc and a titanium-based catalyst in 1,4-dioxane . Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) and 19F NMR spectroscopy , which confirms the absence of unreacted thiols or oxidation byproducts. HPLC with UV detection (λ = 254 nm) is recommended for quantifying isomers (cis/trans) .

Q. How should researchers design experiments to study hydrogen abstraction by this compound?

Radical-mediated hydrogen abstraction can be studied using electron paramagnetic resonance (EPR) to detect sulfur-centered radicals. Experimental setups involve irradiating the compound with UV light in the presence of a hydrogen donor (e.g., toluene). Quenching experiments with TEMPO (a radical scavenger) and kinetic isotope effect (KIE) studies (using deuterated donors) help confirm the mechanism .

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound is limited, analogs like diphenyl disulfide require glovebox use under inert atmospheres due to air-sensitive disulfide bonds. PPE (nitrile gloves, lab coat) and fume hoods are mandatory. Storage in amber vials at –20°C prevents photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in isomerization behavior during synthesis?

Discrepancies in cis/trans isomer ratios (e.g., trans dominance in oxidative fluorination ) can be addressed via density functional theory (DFT) calculations. By comparing activation energies for isomerization pathways, researchers identify thermodynamic vs. kinetic control. Molecular dynamics simulations further elucidate solvent effects (e.g., 1,4-dioxane’s role in stabilizing transition states) .

Q. What methodologies validate this compound’s role as an electron acceptor in radical intermediates?

Cyclic voltammetry (CV) measures redox potentials to confirm electron-accepting capacity. Coupled with UV-vis spectroscopy , this reveals charge-transfer complexes. Transient absorption spectroscopy monitors radical lifetimes in situ, while X-ray crystallography (if crystals are obtainable) provides structural evidence of electron-deficient sulfur centers .

Q. How do steric and electronic effects influence its reactivity in fluorinated systems?

Systematic substitution studies (e.g., para- vs. meta-fluorine placement) paired with Hammett plots quantify electronic effects. Steric maps generated via X-ray crystallography or molecular docking predict accessibility of the disulfide bond. For example, electron-withdrawing pentafluorophenyl groups enhance electrophilicity but reduce nucleophilic attack rates .

Q. What strategies mitigate data variability in radical addition reactions involving this compound?

Variability often arises from competing pathways (e.g., homolytic cleavage vs. electron transfer). Design of experiments (DoE) with factorial variations (temperature, solvent polarity, catalyst loading) isolates dominant factors. In situ IR spectroscopy tracks intermediate formation, while multivariate analysis (e.g., PCA) identifies outliers in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.